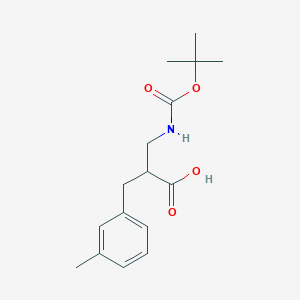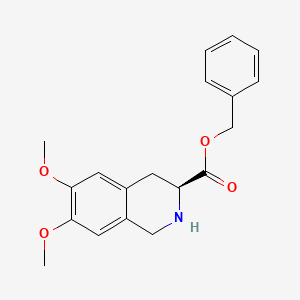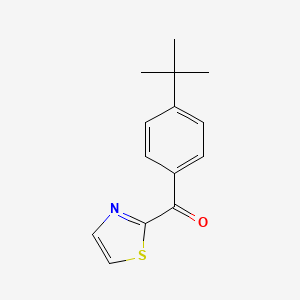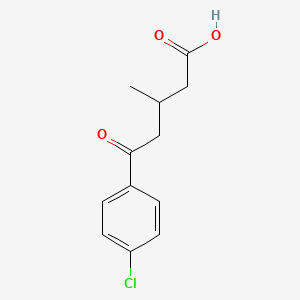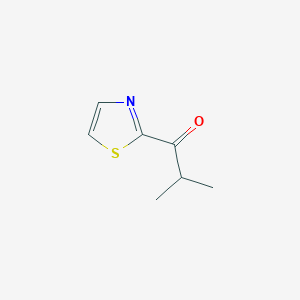
2-(2-Methylpropanoyl)thiazole
Descripción general
Descripción
2-(2-Methylpropanoyl)thiazole is a useful research compound. Its molecular formula is C7H9NOS and its molecular weight is 155.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Corrosion Inhibition : A study by Yüce et al. (2014) explored the use of 2-amino-4-methyl-thiazole (2A4MT), a related thiazole compound, as a corrosion inhibitor for mild steel in acidic environments. The research found that 2A4MT effectively formed a protective barrier on the steel surface, demonstrating high corrosion inhibition efficiency (Yüce et al., 2014).
Anticancer Activity : Gomha et al. (2017) reported the synthesis of novel thiazole and 1,3,4-thiadiazole derivatives, demonstrating potent anticancer activities, particularly against hepatocellular carcinoma cell lines. This suggests the potential of thiazole derivatives in developing new anticancer drugs (Gomha et al., 2017).
Anti-Proliferative Efficacy : Rashdan et al. (2020) synthesized new imidazo[2,1-b]thiazole linked thiadiazole conjugates, which showed significant anti-proliferative efficacy against hepatic cancer cell lines. This study again highlights the relevance of thiazole compounds in cancer research (Rashdan et al., 2020).
Antimicrobial and Anticancer Properties : Al-Mutabagani et al. (2021) synthesized new thiazole derivatives and investigated their antimicrobial and anticancer properties. These compounds were found to be effective against various bacteria and showed promising results in inhibiting cancer cell lines, indicating their potential as therapeutic agents (Al-Mutabagani et al., 2021).
Synthesis and Antimicrobial Activity : Parasotas et al. (2018) focused on the synthesis of novel functionalized thiazoles and evaluated their antibacterial and antioxidant activities. This research demonstrates the versatility of thiazole derivatives in developing new antimicrobial agents (Parasotas et al., 2018).
Antimalarial Activity : Makam et al. (2014) synthesized a series of 2-(2-hydrazinyl)thiazole derivatives and evaluated their antimalarial activity against Plasmodium falciparum. Some derivatives showed significant activity, highlighting the potential of thiazole compounds in antimalarial drug development (Makam et al., 2014).
Propiedades
IUPAC Name |
2-methyl-1-(1,3-thiazol-2-yl)propan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NOS/c1-5(2)6(9)7-8-3-4-10-7/h3-5H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDCZFMNUVMPXRR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)C1=NC=CS1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







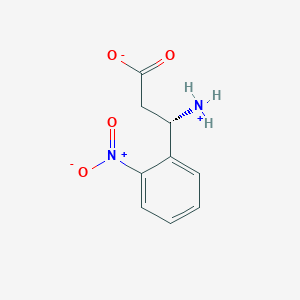

![3-[N'-[(2-methylpropan-2-yl)oxycarbonyl]carbamimidoyl]benzoic acid](/img/structure/B7779322.png)
